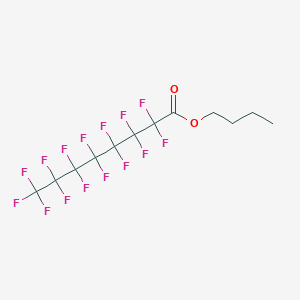

n-Butyl perfluorooctanoate

Description

Significance of Investigating Perfluorinated Esters as a Class of PFAS in Environmental Systems

Perfluorinated esters, such as n-Butyl perfluorooctanoate, represent a significant but historically understudied class of PFAS. Their importance in environmental research stems from their potential to act as sources of the more well-known and regulated PFAAs. purdue.edu The ester linkage in these molecules can be cleaved through biological or chemical processes in the environment, releasing fluorotelomer alcohols (FTOHs) which can then further degrade into perfluorocarboxylic acids (PFCAs), including PFOA. purdue.edu

The investigation of perfluorinated esters is crucial for several reasons:

Source Apportionment: Understanding the degradation pathways of perfluorinated esters helps to identify the origins of PFAA contamination in the environment, which is often a complex mixture of direct releases and precursor transformation. publish.csiro.auscholaris.ca

Environmental Fate and Transport: The physicochemical properties of perfluorinated esters differ from their terminal degradation products. For instance, their volatility and solubility can influence their movement through soil, water, and air, leading to different transport pathways than PFAAs. purdue.edu

Comprehensive Risk Assessment: Focusing solely on terminal PFAAs underestimates the total environmental burden of PFAS. By including precursors like perfluorinated esters in monitoring and research, a more accurate picture of potential long-term contamination and associated risks can be developed.

Research has shown that sorption of PFAS to soil and sediment is influenced by factors such as organic carbon content and the length of the perfluorocarbon chain. purdue.edu The transformation of these compounds, such as the cleavage of an ester linkage, can release more mobile and persistent degradation products. purdue.edu

Current Research Gaps and Future Directions in the Academic Study of this compound

While the understanding of PFAS as a whole has grown, specific knowledge about this compound remains limited, highlighting several research gaps:

Biotransformation Pathways and Rates: Detailed studies on the microbial degradation of this compound under various environmental conditions (e.g., aerobic, anaerobic, different soil types) are needed to accurately predict its environmental fate and the rate at which it transforms into PFOA and other metabolites. nih.gov

Environmental Occurrence Data: There is a lack of extensive monitoring data on the concentrations of this compound in various environmental media, including water, soil, air, and biota. Such data is critical for assessing human and ecological exposure.

Abiotic Degradation Processes: Further research is required to understand the role of abiotic processes, such as hydrolysis and photolysis, in the degradation of this compound in the environment. purdue.edu

Analytical Method Development: The development and standardization of analytical methods specifically for detecting and quantifying this compound and its unique metabolites in complex environmental matrices are necessary.

Structure

3D Structure

Properties

IUPAC Name |

butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F15O2/c1-2-3-4-29-5(28)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMFZWPPSPRLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F15O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895738 | |

| Record name | Butyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-96-0 | |

| Record name | Butyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for N Butyl Perfluorooctanoate Research

Established Synthetic Pathways for Perfluorinated Esters in Controlled Environments

The synthesis of perfluorinated esters like n-butyl perfluorooctanoate in a controlled laboratory setting typically involves the esterification of a perfluorinated carboxylic acid with an alcohol. The precursors for these reactions are often generated through well-established industrial processes.

Esterification Reactions within Fluorinated Compound Synthesis

The direct esterification of perfluorooctanoic acid (PFOA) with n-butanol is a primary method for producing this compound. This reaction is typically catalyzed by an acid. Another approach involves the reaction of perfluorooctanoyl chloride, the acid chloride of PFOA, with n-butanol. researchgate.net This method can proceed readily, often without the need for a catalyst.

General esterification reactions for forming this compound:

From Perfluorooctanoic Acid: C₇F₁₅COOH + C₄H₉OH ⇌ C₇F₁₅COOC₄H₉ + H₂O

From Perfluorooctanoyl Fluoride (B91410): C₇F₁₅COF + C₄H₉OH → C₇F₁₅COOC₄H₉ + HF agc.com

Academic Relevance of Electrochemical Fluorination (ECF) and Fluorotelomerization Processes for Ester Precursor Generation

The industrial production of the key precursor, perfluorooctanoic acid (PFOA), has historically relied on two main processes: electrochemical fluorination (ECF) and fluorotelomerization. wikipedia.orgtaylorandfrancis.com These methods are crucial for generating the perfluorinated backbone of the molecule.

Electrochemical Fluorination (ECF):

Developed in the 1940s, the Simons process of ECF involves the electrolysis of a hydrocarbon starting material, such as octanoyl chloride, in anhydrous hydrogen fluoride. wikipedia.orgwikipedia.orgcecri.res.in This process substitutes all hydrogen atoms with fluorine atoms. wikipedia.org However, ECF is known to produce a mixture of linear and branched-chain isomers, with linear isomers typically comprising 70-80% of the product. cdc.govnih.gov The reaction also yields other byproducts, and the yield of the desired perfluorooctanoyl fluoride can be relatively low, around 10-20%. wikipedia.org20.210.105

Fluorotelomerization:

This process involves the reaction of a perfluoroalkyl iodide (the telogen), such as perfluoroethyl iodide, with tetrafluoroethylene (B6358150) (the taxogen) to create longer-chain perfluoroalkyl iodides. nih.govclu-in.org These intermediates are then further reacted to produce fluorotelomer alcohols, which can be oxidized to form perfluorinated carboxylic acids like PFOA. enviro.wikiwikipedia.org A key advantage of fluorotelomerization is that it produces almost exclusively linear molecules. cdc.gov

Laboratory-Scale Synthesis Techniques for Producing this compound Standards and Research Materials

For research purposes, such as creating analytical standards, small-scale synthesis of this compound is often necessary. This can be achieved through the direct esterification of PFOA with n-butanol. The reaction can be driven to completion by removing the water formed, for instance, by azeotropic distillation. Alternatively, the use of a more reactive derivative of PFOA, such as perfluorooctanoyl chloride, can provide a high yield of the desired ester under mild conditions. researchgate.net The purification of the resulting ester is typically achieved through distillation or column chromatography.

Derivatization Strategies for Analytical Characterization of this compound and Related Perfluorinated Carboxylic Acids

The analysis of this compound itself can often be performed directly using techniques like gas chromatography-mass spectrometry (GC-MS) due to its volatility. However, the analysis of its parent compound, PFOA, and other perfluorinated carboxylic acids (PFCAs) often requires a derivatization step to increase their volatility and thermal stability for GC analysis. nih.gov

Several derivatization reagents have been employed for the analysis of PFCAs. These reactions convert the polar carboxylic acid group into a less polar and more volatile ester.

Common derivatization strategies for PFCAs include:

Esterification with Alcohols: Simple alcohols like methanol (B129727) or butanol can be used in the presence of an acid catalyst. researchgate.net

Use of Chloroformates: Isobutyl chloroformate, in the presence of a base like pyridine, is a common reagent for converting PFCAs into their isobutyl esters. mdpi.comresearchgate.net

Diazomethane (B1218177): While effective in forming methyl esters, diazomethane is highly toxic and explosive, limiting its widespread use. nih.gov

Other Reagents: Other derivatizing agents, such as 2,4-difluoroaniline (B146603) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), have also been investigated. nih.govanalytik.news

The resulting esters, including this compound, can then be readily analyzed by GC-MS, allowing for sensitive and specific quantification. mdpi.com

Advanced Analytical Techniques for the Detection and Quantification of N Butyl Perfluorooctanoate

Chromatographic Separations for Compound and Isomer Resolution

Chromatographic techniques are fundamental to the analysis of n-butyl perfluorooctanoate, providing the necessary separation from interfering compounds and resolution of isomers. Both liquid and gas chromatography play significant roles in its determination.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the most prevalent analytical method for PFAS analysis. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, utilizing columns that can effectively separate perfluorinated compounds. For instance, the Acclaim PolarAdvantage II (PA2) column has been used for the separation of perfluorooctanoic acid (PFOA) and related compounds in water samples. lcms.cz While direct analysis of this compound via LC is feasible, its non-ionic nature differentiates it from the more commonly analyzed anionic perfluoroalkyl acids (PFAAs).

Methodologies developed for PFAAs often involve online solid-phase extraction (SPE) to pre-concentrate the analytes from large volume water samples, enhancing sensitivity. epa.gov For example, the CDC Method 6304.09 for serum analysis uses online SPE-HPLC-MS/MS to analyze for 15 different PFAS, including the separation of n-PFOA from its branched isomers (sb-PFOA). restek.comrestek.com Such approaches could be adapted for this compound analysis. The use of ultra-high-performance liquid chromatography (UHPLC) can further improve separation efficiency and reduce analysis times. nih.gov

Table 1: Examples of LC Columns Used in PFAS Analysis

| Column Name | Type | Manufacturer | Application |

| Raptor C18 | SPP | Restek | PFAS analysis in serum restek.com |

| Force C18 | FPP | Restek | PFAS analysis in serum restek.com |

| Acclaim PolarAdvantage II (PA2) | Reversed-Phase | Dionex | PFOA and PFOS in water lcms.cz |

| Inertsustain C18 | Reversed-Phase | GL Science, Inc. | PFAAs in drinking water epa.gov |

| Oasis WAX | Weak Anion Exchange | Waters Corporation | On-line pre-concentration of PFAAs epa.gov |

This table is based on data from multiple sources. lcms.czepa.govrestek.com

Gas chromatography (GC) offers high separation efficiency, which can be advantageous for resolving isomers. nih.gov However, its application to non-volatile compounds like PFAAs and their esters requires a derivatization step to increase their volatility. For this compound, which is an ester, direct GC analysis is more straightforward than for its parent acid, PFOA.

For the analysis of PFAAs, various derivatization protocols have been developed. These include esterification to more volatile forms, such as methyl, benzyl, or isobutyl esters. researchgate.net For instance, a rapid derivatization procedure using isobutyl chloroformate has been developed for the GC analysis of PFAAs. researchgate.net Another approach involves in-port arylation, which has been successfully applied to the analysis of PFAAs in environmental water samples using GC-MS. researchgate.net

GC is particularly useful for the analysis of volatile and semi-volatile PFAS, such as fluorotelomer alcohols. nih.gov Targeted methods using GC coupled with tandem mass spectrometry (GC-MS/MS) have been developed for a range of PFAS, including those amenable to GC analysis without derivatization. nih.gov

Mass Spectrometry (MS) Techniques for High-Sensitivity Detection and Structural Elucidation

Mass spectrometry is the detection method of choice for this compound due to its high sensitivity and selectivity, which are essential for measuring the low concentrations typically found in environmental samples.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the targeted analysis of specific compounds. nih.gov This technique involves the selection of a precursor ion, its fragmentation, and the detection of specific product ions, which significantly enhances the signal-to-noise ratio and reduces matrix interferences. nih.gov

LC-MS/MS methods have been extensively developed for the analysis of PFAAs in various matrices, including drinking water, surface water, and biological samples like serum. epa.goveuropa.eunih.gov These methods typically operate in the negative electrospray ionization (ESI) mode for the detection of anionic PFAAs. nih.gov For this compound, which is neutral, atmospheric pressure chemical ionization (APCI) or positive ESI could be more suitable ionization techniques.

The use of isotopically labeled internal standards is a common practice in MS/MS methods to correct for matrix effects and variations in instrument response, ensuring accurate quantification. itrcweb.orgconcawe.eu

Table 2: Selected MS/MS Transitions for PFOA

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 413 | 369 | Varies by instrument |

| 413 | 169 | Varies by instrument |

This table represents typical transitions for PFOA, the parent acid of this compound. Specific transitions for the butyl ester would need to be determined experimentally.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, enabling the determination of elemental compositions of unknown compounds. researchgate.netacs.org This capability is invaluable for non-targeted screening to identify novel or unexpected PFAS in a sample and for identifying transformation products of known compounds like this compound. researchgate.net

HRMS can be used in full-scan mode to detect a wide range of compounds or in combination with fragmentation techniques (MS/MS) for structural elucidation. nih.govnih.gov The high resolving power of HRMS helps to distinguish analytes from background interferences in complex matrices. researchgate.net For example, HRMS has been used to identify novel polyfluorinated compounds downstream of manufacturing facilities. acs.org The data generated by HRMS can be processed using specialized software to search for compounds with characteristic mass defects associated with fluorinated substances.

Sophisticated Sample Preparation and Enrichment Strategies for Complex Environmental Matrices

Effective sample preparation is critical for the reliable analysis of this compound in complex environmental matrices such as water, soil, sediment, and biota. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, pre-concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument.

Solid-phase extraction (SPE) is the most widely used technique for the extraction and cleanup of PFAS from aqueous samples. europa.euitrcweb.org Various sorbent materials are employed, including reversed-phase (e.g., C18), polymeric (e.g., Oasis HLB), and ion-exchange sorbents (e.g., weak anion exchange, WAX). epa.govnih.govnorman-network.net For solid samples like soil and tissue, extraction is typically performed using a solvent such as methanol (B129727) or acetonitrile, often with the aid of sonication or pressurized liquid extraction. europa.eu

A significant challenge in PFAS analysis is the potential for contamination from laboratory equipment and materials, as many contain fluoropolymers. helcom.fi Therefore, strict quality control measures are necessary, including the use of polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers and the analysis of procedural blanks with every sample batch. itrcweb.orghelcom.fi

Table 3: Common Sample Preparation Techniques for PFAS Analysis

| Technique | Matrix | Description |

| Solid-Phase Extraction (SPE) | Water, Wastewater | Analyte is adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a solvent. europa.euitrcweb.org |

| Online SPE | Water, Serum | SPE is directly coupled to the LC system for automated sample cleanup and pre-concentration. restek.comrestek.com |

| Liquid-Liquid Extraction (LLE) | Biota, Serum | Analyte is partitioned between two immiscible liquid phases. nih.gov |

| Solvent Extraction | Soil, Sediment, Tissue | Analyte is extracted from a solid matrix using an organic solvent. europa.eu |

This table is based on data from multiple sources. restek.comrestek.comeuropa.euitrcweb.orgnih.goveuropa.eu

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from complex samples before their instrumental analysis. The versatility of SPE lies in the diverse range of available sorbent chemistries and elution conditions that can be tailored to the specific properties of the target analytes and the sample matrix. chromatographyonline.com

For the analysis of perfluorinated compounds like this compound, SPE serves to remove interfering matrix components and concentrate the analyte, thereby enhancing the sensitivity and accuracy of the subsequent analysis. chromatographyonline.comlcms.cz The selection of the appropriate SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the nature of the sample matrix. chromatographyonline.com Common SPE sorbents for PFAS analysis include reversed-phase, ion-exchange, and mixed-mode materials. researchgate.net

Weak anion-exchange (WAX) SPE cartridges are frequently employed for the extraction of perfluorinated acids and their precursors. tandfonline.com The retention mechanism involves the interaction between the negatively charged functional groups of the analytes and the positively charged sorbent surface. In some methods, a combination of SPE cartridges is used to enhance cleanup, particularly for complex matrices. chromatographyonline.com For instance, a primary SPE extraction can be followed by a cleanup step using a cartridge containing graphitized carbon black (GCB) to remove additional contaminants. chromatographyonline.com

The general SPE workflow involves the following steps:

Conditioning: The SPE sorbent is conditioned with a solvent to activate the stationary phase.

Loading: The sample is passed through the conditioned sorbent, where the analyte of interest is retained.

Washing: The sorbent is washed with a specific solvent to remove unretained matrix interferences.

Elution: The retained analyte is eluted from the sorbent using a strong solvent.

The choice of solvents for each step is critical to ensure efficient analyte recovery and sample cleanup. chromatographyonline.com For example, in the analysis of perfluorinated compounds, methanol is often used for elution. researchgate.net

Interactive Data Table: Common SPE Sorbents for PFAS Analysis

| Sorbent Type | Retention Mechanism | Target Analytes | Reference |

| Weak Anion Exchange (WAX) | Ion Exchange | Perfluorinated acids and precursors | tandfonline.com |

| Hydrophilic-Lipophilic Balance (HLB) | Reversed-Phase and Ion Exchange | Long-chain PFAS | researchgate.net |

| Graphitized Carbon Black (GCB) | Adsorption | Cleanup of complex matrices | chromatographyonline.com |

| HyperSep Retain PEP | Reversed-Phase | Polar and nonpolar analytes | thermofisher.com |

| HyperSep Retain CX | Ion Exchange | Basic and nonpolar analytes | thermofisher.com |

| HyperSep Retain AX | Ion Exchange | Acidic and nonpolar analytes | thermofisher.com |

Online Sample Preparation and Column Switching Methodologies

To enhance throughput and reduce manual sample handling, online sample preparation techniques coupled with column switching have been developed for the analysis of PFAS. restek.comresearchgate.net Online SPE involves integrating the extraction process directly with the analytical instrument, typically a liquid chromatograph. thermofisher.com

In an online SPE setup, the sample is loaded onto a small SPE column (precolumn or trap column). After loading and a washing step to remove interferences, the valve is switched, and the analytes are eluted from the SPE column directly onto the analytical column for separation and detection. researchgate.netthermofisher.com This automated approach minimizes sample contamination and analyte loss, leading to improved precision and sensitivity. researchgate.net

Column switching is a powerful technique that allows for the use of multiple chromatographic columns in a single analysis. researchgate.net For PFAS analysis, a common configuration involves a precolumn for sample cleanup and concentration, followed by an analytical column for separation. researchgate.net After the initial separation on the precolumn, a specific fraction containing the analytes of interest is transferred to the second column for further separation, while the unretained matrix components are directed to waste. researchgate.net This approach significantly improves the selectivity and robustness of the analytical method.

A key advantage of online SPE and column switching is the ability to inject large sample volumes, which is crucial for detecting trace levels of contaminants. thermofisher.comresearchgate.net By concentrating the analytes from a large volume onto the precolumn, the method's detection limits can be significantly lowered. thermofisher.com For example, methods have been developed to determine perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) in water samples with detection limits in the low µg/L range by pre-concentrating a 1 mL sample online. thermofisher.com

Interactive Data Table: Comparison of Offline vs. Online SPE

| Feature | Offline SPE | Online SPE | Reference |

| Sample Handling | Manual, multi-step process | Automated, integrated with LC system | researchgate.net |

| Throughput | Lower | Higher | researchgate.net |

| Risk of Contamination | Higher due to manual steps | Lower due to closed system | researchgate.net |

| Precision | Can be variable | Generally higher | researchgate.net |

| Sample Volume | Typically smaller | Allows for larger injection volumes | thermofisher.com |

Method Validation and Quality Assurance Protocols in Perfluorinated Ester Analysis

Ensuring the reliability and accuracy of analytical data for perfluorinated esters like this compound requires rigorous method validation and the implementation of robust quality assurance (QA) and quality control (QC) protocols. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov

Key parameters evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Recovery: The efficiency of the extraction process, determined by analyzing samples spiked with a known amount of the analyte. nih.gov

For the analysis of PFAS, the use of isotopically labeled internal standards is crucial for accurate quantification, as they can compensate for matrix effects and variations in instrument response. nih.gov

Quality assurance involves a planned system of activities to ensure that quality control is being effectively performed. researchgate.net Essential QA/QC practices in a laboratory conducting PFAS analysis include:

Method Blanks: Analyzing a sample free of the analyte to check for contamination during the analytical process. tandfonline.com

Spiked Samples: Analyzing samples to which a known amount of the analyte has been added to assess method performance in a specific matrix. tandfonline.com

Certified Reference Materials (CRMs): Analyzing materials with a certified concentration of the analyte to verify the accuracy of the method.

Inter-laboratory Comparisons: Participating in proficiency testing schemes to assess the laboratory's performance against other laboratories. tandfonline.comresearchgate.net

Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), provide detailed protocols for sample collection, preparation, and analysis, including specific QA/QC requirements. itrcweb.org For instance, EPA Method 537.1 is a validated method for the determination of selected PFAS in drinking water using SPE and liquid chromatography/tandem mass spectrometry (LC/MS/MS). epa.gov

Innovations in Analytical Methodologies for Comprehensive Perfluorinated Ester Characterization

The field of analytical chemistry is continually evolving, with ongoing research focused on developing more sensitive, efficient, and comprehensive methods for the analysis of PFAS, including perfluorinated esters. Innovations are being made in both sample preparation and instrumental analysis.

One area of innovation is the development of novel SPE sorbents with enhanced selectivity and capacity for a broader range of PFAS. norden.org This includes the creation of magnetic porous carbons that can be used for the efficient extraction of PFAS from water samples. norden.org

In terms of instrumental analysis, high-resolution mass spectrometry (HRMS) is becoming increasingly important for PFAS characterization. researchgate.net Unlike traditional tandem mass spectrometry, which targets a specific list of compounds, HRMS can acquire data for all ions in a sample, enabling non-targeted analysis to identify previously unknown or unexpected PFAS. epa.govchromatographyonline.com This is particularly valuable for understanding the full scope of PFAS contamination in a sample.

Another innovative approach is the total oxidizable precursor (TOP) assay. clu-in.org This method involves chemically oxidizing all precursor compounds in a sample to their corresponding perfluoroalkyl carboxylic acids (PFCAs), which are then measured. By comparing the concentrations of PFCAs before and after oxidation, the presence of unknown precursors can be inferred. clu-in.org

Furthermore, advancements in chromatography, such as the use of mixed-mode liquid chromatography, are enabling the separation of a wider range of PFAS with varying polarities in a single analytical run. norden.org The development of new ionization techniques for mass spectrometry is also improving the sensitivity and selectivity of detection for certain classes of PFAS. ub.edu These innovations are crucial for a more complete understanding of the environmental fate and transport of perfluorinated esters and other PFAS.

Environmental Fate and Transport Processes of N Butyl Perfluorooctanoate

Abiotic Transformation Mechanisms

Abiotic transformation involves the degradation of a chemical substance by non-biological processes. For n-butyl perfluorooctanoate, these processes primarily include reactions with light (photodegradation), water (hydrolysis), and chemical oxidants.

Hydrolysis and Other Chemical Degradation Processes

Hydrolysis, the cleavage of a chemical bond by reaction with water, is a significant abiotic degradation pathway for ester-containing compounds like this compound. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. tandfonline.comtandfonline.com Under typical environmental pH conditions (pH 5-9), this reaction would cleave the ester bond, yielding perfluorooctanoic acid (PFOA) and n-butanol.

Expected Hydrolysis Reaction of this compound:

C₇F₁₅COOCH₂(CH₂)₂CH₃ + H₂O → C₇F₁₅COOH + HOCH₂(CH₂)₂CH₃ (this compound + Water → Perfluorooctanoic Acid + n-Butanol)

Table 1: Expected Abiotic Hydrolysis Products

| Precursor Compound | Transformation Process | Resulting Products |

| This compound | Hydrolysis | Perfluorooctanoic Acid (PFOA), n-Butanol |

Oxidation Reactions and Formation of Terminal Products, such as Perfluorooctanoic Acid (PFOA)

The perfluoroalkyl chain of this compound is extremely resistant to chemical oxidation due to the strength and stability of the C-F bonds. nih.gov Therefore, oxidation reactions primarily target the non-fluorinated butyl group or the ester linkage. In the presence of strong oxidizing agents like hydroxyl radicals, the butyl moiety could undergo transformation. acs.org

However, hydrolysis is generally considered the more prevalent initial transformation step. tandfonline.comtandfonline.com Following the hydrolysis of the ester bond, this compound is transformed into PFOA and n-butanol. The resulting n-butanol is a simple alcohol that is readily degraded in the environment. In contrast, PFOA is the terminal degradation product of the perfluorinated chain. nih.govmcgill.ca PFOA is exceptionally persistent and resistant to further environmental degradation by abiotic processes, including oxidation, under typical conditions. nih.govacs.org Advanced Oxidation Processes (AOPs) can degrade PFOA, but these require aggressive conditions not found in the natural environment. escholarship.orgmdpi.com

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms such as bacteria and fungi. mdpi.com

Microbial Biotransformation Pathways and Metabolite Identification

For many polyfluoroalkyl substances, the initial point of microbial attack is the non-fluorinated portion of the molecule, as microorganisms possess enzymes capable of breaking common chemical bonds like esters. nih.govmcgill.camdpi.com The most probable microbial biotransformation pathway for this compound is enzymatic hydrolysis catalyzed by microbial esterases.

This process mirrors abiotic hydrolysis, cleaving the ester bond to release perfluorooctanoic acid (PFOA) and n-butanol. mcgill.ca The n-butanol can then be used by microorganisms as a carbon source and readily metabolized. nih.gov While specific studies identifying the microbial communities or enzymes that transform this compound are lacking, the enzymatic cleavage of ester bonds is a fundamental and widespread metabolic capability in the microbial world. This pathway is a recognized source of PFAA formation from various precursor substances in environments like wastewater treatment plants. mcgill.ca

Inter-Media Partitioning and Transfer Dynamics

The interaction of this compound with soil and its potential to leach into groundwater are governed by sorption processes. For neutral PFAS compounds like fluorotelomer-based substances, sorption to soil is primarily driven by hydrophobic interactions with the soil's organic carbon content. Research on fluorotelomer alcohols and esters has shown that their sorption to soil increases with both increasing perfluorocarbon chain length and higher soil organic carbon content. purdue.edu

Below is an interactive table summarizing the factors that influence the soil-water partitioning of neutral PFAS, which are analogous to this compound.

| Factor | Influence on Sorption | Leaching Potential |

| Perfluorocarbon Chain Length | Longer chains increase sorption | Decreases with longer chains |

| Soil Organic Carbon (OC) Content | Higher OC increases sorption | Decreases with higher OC |

| Compound's Ionic State | Neutral compounds sorb more to OC | Lower for neutral compounds in high OC soil |

| Soil Saturation | Unsaturated conditions can increase retardation at air-water interfaces | Can be reduced in unsaturated zones |

This table is based on general findings for neutral PFAS and is intended to be illustrative for this compound.

In aquatic systems, sediments can act as both a sink and a source for persistent organic pollutants. For neutral and more hydrophobic PFAS, partitioning from the water column to the sediment is a key fate process. The tendency of a compound to sorb to sediment is often correlated with its hydrophobicity and the organic carbon content of the sediment. Studies on various PFAS have shown that long-chain compounds are more likely to accumulate in sediment. researchgate.net

As a neutral ester, this compound is expected to partition to sediments, associating with the organic matter present. This process can remove the compound from the water column, sequestering it in the benthic zone. However, this partitioning is a dynamic equilibrium. Changes in environmental conditions, such as resuspension of sediments due to storms or changes in water chemistry, can lead to the release of the compound back into the water column. Furthermore, biotransformation of precursor compounds within the sediment can act as a long-term source of more persistent PFAAs to the overlying water and aquatic food webs. acs.orgacs.org

Long-Range Environmental Transport Potential

The physicochemical properties of this compound, particularly its volatility and persistence, give it the potential to be transported over long distances from its sources, leading to contamination in remote regions.

The atmosphere is a primary pathway for the rapid, long-range transport of volatile and semi-volatile organic compounds. unifr.ch Volatile PFAS precursors, including fluorotelomer alcohols and likely perfluorinated esters such as this compound, are emitted into the atmosphere from industrial sources and during the use and disposal of consumer products. purdue.eduresearchgate.net Once in the atmosphere, these compounds can be transported over thousands of kilometers. nih.govmdpi.com

During atmospheric transport, these precursors can undergo chemical transformations, primarily through oxidation by hydroxyl (OH) radicals. researchgate.netmdpi.com The atmospheric degradation of FTOHs has been identified as a significant indirect source of PFAAs found in remote environments like the Arctic. researchgate.net It is highly probable that this compound undergoes similar long-range atmospheric transport and subsequent degradation to form PFOA and other perfluorinated compounds. Modeling studies of PFOA emitted from industrial parks have shown that a significant fraction can be transported to high altitudes, facilitating long-range atmospheric transport. nih.gov

The following table presents data on the atmospheric lifetimes of selected volatile PFAS precursors, illustrating their potential for long-range transport.

| Compound | Atmospheric Lifetime (Days) | Primary Degradation Mechanism |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | ~20 | Reaction with OH radicals |

| Perfluorooctanoic Acid (PFOA) | ~12 | Wet and Dry Deposition |

Data from analogous compounds are presented to illustrate the transport potential. The atmospheric lifetime of this compound is not specifically known but is expected to be in a similar range to other volatile precursors.

Oceans act as a major reservoir for many persistent organic pollutants. slu.se While traditionally viewed as the ultimate sink, recent research indicates that oceans also play an active role in the global transport of these substances. For PFAS, transport via ocean currents is a significant mechanism for their distribution across the globe. nih.govnih.gov

For neutral, relatively hydrophobic compounds, partitioning to suspended particulate matter in the water column can influence their transport. slu.se These particles can then be carried by ocean currents over vast distances before settling in deep ocean sediments.

A more recently understood mechanism for oceanic transport involves the transfer of PFAS from seawater back to the atmosphere via sea spray aerosols. diva-portal.orgrsc.orgvliz.be As surface-active agents, PFAS can become enriched in the surface microlayer of the ocean. When waves break, these compounds are ejected into the atmosphere as part of sea spray aerosols. These aerosols, particularly the smaller ones, can be transported long distances in the atmosphere before being deposited back onto land or water. vliz.be This process creates a continuous cycling of PFAS between the ocean and the atmosphere, contributing to their global distribution. diva-portal.org While this process has been primarily studied for ionic PFAAs, the surface-active nature of many PFAS suggests that similar mechanisms could be relevant for their neutral precursors as well.

Environmental Fate Modeling and Predictive Simulations of this compound

The environmental fate and transport of this compound are influenced by its physicochemical properties and its susceptibility to degradation into various perfluorinated compounds. To understand and predict its behavior in the environment, complex mathematical models are employed. These models simulate the distribution and transformation of the compound across different environmental compartments such as air, water, soil, and sediment.

Development and Application of Dynamic Multi-Species Environmental Fate Models for Perfluorinated Esters and their Degradation Cascades

Given that this compound is a precursor compound that degrades to form other per- and polyfluoroalkyl substances (PFAS), dynamic multi-species models are essential for accurately predicting its environmental impact. These models can track the transformation of the parent compound and the subsequent fate and transport of its degradation products.

A prominent example of such a model is SimpleBox, a multimedia mass balance model that can be adapted to handle multiple chemical species. rivm.nlnih.govresearchgate.net A multi-species version of SimpleBox was developed to model the environmental fate of PFOA and its precursors, such as fluorotelomer acrylate (B77674) polymers. nih.gov This study highlighted that over long periods, the degradation of these precursor polymers in soil and landfills could become a significant source of PFOA to the environment. nih.gov

The degradation cascade of this compound would likely involve the initial hydrolysis of the ester bond to form perfluorooctanoic acid (PFOA) and n-butanol. The PFOA would then be subject to further transport and potential transformation, although it is known to be highly persistent. The modeling of such a cascade requires detailed information on the degradation rates of the parent compound in various environmental media.

The table below outlines a hypothetical degradation cascade for this compound and the role of a dynamic multi-species model in tracking the involved compounds.

Table 2: Hypothetical Degradation Cascade of this compound and Modeling Considerations

| Compound | Role in Cascade | Modeling Considerations in a Dynamic Multi-Species Model |

|---|---|---|

| This compound | Parent Compound | - Emission rates into different compartments.

|

| Perfluorooctanoic acid (PFOA) | Primary Degradation Product | - Formation rate from the parent compound.

|

| n-Butanol | Primary Degradation Product | - Formation rate from the parent compound.

|

Research using a modified multispecies Berkeley-Trent-Urban-Rural model to simulate the fate of PFOA/PFO in an urbanizing coastal region of China predicted that the hydrosphere would be the primary sink for these compounds. researchgate.net Such models can provide valuable insights into the long-term environmental concentrations and fluxes of PFOA resulting from the degradation of precursors like this compound. The uncertainty in modeled concentrations can be significant, with one study on PFOA precursors reporting an uncertainty of up to a factor of 3.3. nih.gov

Molecular Interactions and Environmental Behavior of N Butyl Perfluorooctanoate

Sorption and Desorption Dynamics in Environmental Matrices

Sorption to solid phases such as soil, sediment, and sludge is a critical process that controls the transport and bioavailability of PFAS. For n-butyl perfluorooctanoate, sorption behavior is largely inferred from studies on its principal degradation product, PFOA, and other long-chain PFAS. The primary mechanisms include hydrophobic interactions with organic matter and electrostatic interactions with charged mineral surfaces publish.csiro.aursc.org.

The sorption of long-chain PFAS, including PFOA, is strongly and positively correlated with the organic carbon (OC) content of the soil or sediment. nih.govdiva-portal.org The hydrophobic and oleophobic perfluorinated alkyl chain of the molecule is repelled by water and preferentially partitions into the organic matter phase of soils and sediments. publish.csiro.aunih.gov This hydrophobic interaction is a dominant sorption mechanism. nih.gov

Studies have consistently shown that soils with higher fractions of organic carbon (f_oc) exhibit greater sorption of PFOA. nih.govnih.gov The solid-liquid distribution coefficient (K_d), which quantifies the partitioning of a compound between the solid and aqueous phases, increases with OC content. nih.gov To normalize the effect of organic carbon across different soils, the organic carbon-normalized sorption coefficient (K_oc) is used. Research has demonstrated that K_oc values for PFOA are significant, indicating that organic matter is a primary sink for this compound in the environment. nih.govdiva-portal.org For instance, in a study of six different soils, K_d values for PFOA ranged from 2.2 to 38 mL g⁻¹, and these values were positively correlated with the soil's organic carbon content. nih.gov The desorption of PFOA has been found to be limited, with desorption yields ranging from 24% to 58%, indicating a degree of irreversible sorption. nih.gov

Table 1: Sorption Coefficients of Perfluorooctanoic Acid (PFOA) in Various Soils

This table presents data on the solid-liquid distribution coefficients (K_d) and organic carbon-normalized sorption coefficients (K_oc) for PFOA, illustrating the compound's affinity for soil matrices with varying organic carbon content.

| Soil Type/Matrix | Organic Carbon (%) | K_d (mL/g) | K_oc (mL/g) | Source |

| Various Agricultural Soils | 0.3 - 4.2 | 2.2 - 38 | ~96 | nih.gov |

| Suspended Particulate Matter | Not Specified | > K_d of PFBS | Not Specified | researchgate.net |

| Sewage Sludge | Not Specified | Lower than PFOS | Not Specified | ub.edu |

Note: Data is for PFOA, the hydrolysis product of this compound. K_oc value is an average derived from correlation.

While this compound is a neutral molecule, its degradation to the anionic PFOA introduces the importance of electrostatic interactions in its environmental fate. tandfonline.comacs.org PFOA is a strong acid that exists as a negatively charged anion (perfluorooctanoate) under typical environmental pH conditions. mdpi.comclu-in.org This charge strongly influences its interaction with the surfaces of soil minerals (like clays, and iron and aluminum oxides) and organic matter, which can be variably charged. mdpi.comresearchgate.net

Electrostatic interactions can be either attractive or repulsive. In many soils, clay and organic matter surfaces are predominantly negatively charged, leading to electrostatic repulsion with the anionic PFOA headgroup, which can increase its mobility. publish.csiro.au However, at lower pH values or on the surfaces of metal oxides that may have positively charged sites, electrostatic attraction can occur, enhancing sorption. mdpi.comnih.gov

Research indicates that electrostatic interactions are a key mechanism governing PFAS sorption, working in concert with hydrophobic interactions. rsc.orgnih.gov The high electronegativity of the fluorine atoms creates a negative shell around the carbon chain, meaning electrostatic forces are not limited to the headgroup. researchgate.net For long-chain PFAS, these interactions become increasingly significant. researchgate.net The interplay is complex; for example, while electrostatic repulsion may occur between the anionic headgroup and a negative surface, the hydrophobic tail can still drive partitioning into organic matter. publish.csiro.au

The chemistry of the surrounding water, specifically its pH and ionic strength, plays a pivotal role in the sorption and mobility of PFOA. mdpi.comresearchgate.netnih.gov

pH: Solution pH affects both the surface charge of sorbents and the speciation of the PFAS molecule. mdpi.com For mineral surfaces like alumina (B75360) and iron oxides, a lower pH (more acidic conditions) leads to a more positive surface charge, thereby increasing the electrostatic attraction and adsorption of anionic PFOA. nih.govresearchgate.net Conversely, as pH increases, mineral surfaces become more negatively charged, leading to increased electrostatic repulsion and decreased sorption. nih.gov Studies on alumina showed that PFOA adsorption decreased as pH increased. nih.gov

Ionic Strength: The effect of ionic strength (the concentration of dissolved salts) is multifaceted. An increase in ionic strength can lead to a compression of the electrical double layer around charged particles, which reduces electrostatic repulsion between anionic PFOA and negatively charged surfaces, potentially decreasing sorption. nih.gov However, higher salt concentrations can also cause a "salting-out" effect, where the solubility of the hydrophobic PFAS in the aqueous phase is reduced, driving it to partition more readily onto solid surfaces and increasing sorption. The presence of specific cations, such as divalent Ca²⁺ and Mg²⁺, can sometimes form bridges between PFOA anions and surfaces, further enhancing adsorption. nih.gov However, studies have also shown that increased ionic strength can lead to increased desorption of short-chain PFAS, suggesting these interactions are susceptible to changes in groundwater chemistry. nih.gov

Interfacial Accumulation Phenomena, such as at Air-Water Interfaces

As surface-active agents (surfactants), this compound and its transformation product PFOA have a strong tendency to accumulate at interfaces between different environmental phases, most notably the air-water interface. clu-in.orgwpmucdn.comescholarship.org This phenomenon is a result of their amphiphilic structure, where the hydrophilic carboxylate headgroup remains in the water while the hydrophobic fluorocarbon tail orients away from the water into the air. clu-in.org

This interfacial accumulation is a highly significant retention mechanism, particularly in unsaturated soils (the vadose zone), where a large amount of air-water interfacial area exists. ngwa.orgnih.gov Research has shown that for PFOA, adsorption at the air-water interface can contribute to 50-78% of the total retention in unsaturated porous media. wpmucdn.comnih.gov This process significantly retards the downward migration of the compound toward groundwater, meaning its transport velocity is much slower than that of bulk water. nih.gov The magnitude of this retardation is greater at lower water content and for soils with smaller grain sizes, as both conditions increase the total air-water interfacial area. nih.gov The accumulation at the air-water interface is also dependent on concentration, with greater relative retardation observed at lower, environmentally relevant concentrations. wpmucdn.comnih.gov

Table 2: Air-Water Interfacial Accumulation of PFOA

This table summarizes key findings related to the accumulation of PFOA at the air-water interface, a critical process for its retention in the environment.

| Parameter | Finding | Significance | Source |

| Surface Excess | Maximum of ca. 2 mg/m² at high concentrations (>100 mg/L) | Quantifies the mass accumulated per unit of interfacial area. | wpmucdn.com |

| Contribution to Total Retention | 50% to 78% in unsaturated, fine-grained soil | Demonstrates that interfacial accumulation is a dominant retention mechanism in the vadose zone. | wpmucdn.comnih.gov |

| Effect of Ionic Strength | Increased dissolved solids (ionic strength) increases surface excess | Geochemical conditions of groundwater can enhance the retention of PFOA at interfaces. | researchgate.net |

| Effect of Water Saturation | Greater retardation at lower water saturation | Lower water content increases the air-water interfacial area, leading to more significant retention. | nih.gov |

Note: Data is for PFOA, the hydrolysis product of this compound.

Influence of Molecular Structure on Environmental Partitioning and Mobility

The molecular structure of this compound is the fundamental determinant of its environmental behavior. Key structural features include its nature as an ester precursor, the length of its perfluoroalkyl chain, and the type of its functional group post-hydrolysis.

As an uncharged ester, this compound is considered a PFAS "precursor." tandfonline.comnih.gov Precursors are compounds that can transform in the environment to form terminal, persistent PFAS like PFOA. nih.govmst.dk The ester linkage is susceptible to hydrolysis, which would yield PFOA and n-butanol. tandfonline.com This transformation is a critical step in its fate, as the resulting PFOA is more water-soluble and mobile, yet also more interactive with charged surfaces than its neutral parent compound. acs.orgclu-in.org

The partitioning behavior is heavily influenced by the C8 perfluorinated chain. Several key principles apply:

Chain Length: Sorption affinity increases with the hydrophobicity of the compound, which in turn increases with the length of the perfluorinated carbon chain. diva-portal.orgresearchgate.net Therefore, the long C8 chain of perfluorooctanoate leads to stronger sorption to organic carbon and greater accumulation at interfaces compared to shorter-chain analogues (e.g., PFBA or PFHxA). publish.csiro.auresearchgate.net Longer-chain PFAS are generally less mobile in soil and sediment. researchgate.net

Functional Group: The functional group dictates the charge and nature of electrostatic interactions. After hydrolysis, the carboxylate group of PFOA makes it anionic in the environment. mdpi.com In general, perfluoroalkyl sulfonates (PFSAs) like PFOS tend to sorb more strongly to soils and sediments than perfluoroalkyl carboxylates (PFCAs) like PFOA of the same chain length. nih.govub.eduacs.org

Comparative Environmental Chemistry of N Butyl Perfluorooctanoate with Other Perfluorinated Compounds

Analogous Environmental Behavior to Other Perfluorinated Esters

The environmental fate of n-butyl perfluorooctanoate is largely comparable to other perfluorinated alkyl esters. These compounds can undergo transformation in aquatic environments, primarily through hydrolysis, to form more persistent products. acs.org The ester linkage in compounds like this compound is susceptible to cleavage, yielding a PFCA (in this case, PFOA) and the corresponding alcohol. acs.orgnih.gov

This degradation process is a key characteristic shared among perfluorinated esters. For instance, fluorotelomer-based acrylate (B77674) polymers, which contain ester linkages, are known to degrade through biotic and abiotic pathways, releasing their perfluorinated side chains. nih.gov The hydrolysis rates can be influenced by environmental conditions such as pH. For example, the base-mediated hydrolysis of a commercial fluorotelomer-based polymer has a half-life of approximately 0.7 years, significantly shorter than the estimated 55-89 years under neutral conditions. nih.gov While specific rates for this compound are not widely documented, quantitative structure-activity relationship (QSAR) models developed for carboxylic acid esters can be used to estimate the hydrolysis half-lives of various perfluorinated alkyl esters. acs.org The primary environmental concern for this class of compounds is their role as a source of highly stable PFCAs. acs.org

Comparison with Fluorotelomer Alcohols (FTOHs) and Other Established Precursors to Perfluorocarboxylic Acids (PFCAs)

This compound belongs to a group of compounds known as PFCA precursors, which degrade in the environment to form persistent PFCAs. This group prominently includes fluorotelomer alcohols (FTOHs), fluorotelomer acrylates, and N-alkyl perfluoroalkane sulfonamidoethanols. nih.govacs.org

Transformation Pathways: A primary distinction lies in their transformation pathways. Perfluorinated esters like this compound can hydrolyze directly to a PFCA and an alcohol. acs.org In contrast, many other complex precursors, such as fluorotelomer-based side-chain polymers, first degrade to intermediate precursors like FTOHs. nih.govpops.intturi.org These FTOHs are relatively volatile and can then undergo further biotic or abiotic transformation in various environmental compartments (air, water, soil) to yield PFCAs. nih.govrsc.orgrsc.org For example, the aerobic biotransformation of 8:2 FTOH is a well-studied pathway that leads to the formation of PFOA. nih.govrsc.org

Volatility and Transport: FTOHs are neutral compounds and more volatile than their corresponding PFCAs. rsc.org This property allows them to be transported over long distances in the atmosphere, contributing to the widespread presence of PFCAs in remote regions like the Arctic upon their subsequent degradation and deposition. acs.orgrsc.org While this compound itself has low volatility, its degradation can contribute to the local and regional environmental burden of PFOA. cymitquimica.com

Degradation Rates: The rates at which these precursors transform can vary significantly. FTOHs degrade relatively quickly in aerobic environments, with half-lives ranging from less than a day to a few weeks. rsc.orgnih.gov The hydrolysis half-lives of perfluorinated esters, as mentioned, can range from years to decades depending on the structure and environmental conditions. nih.gov The degradation of larger polymeric precursors can be even slower, acting as a long-term source of PFCAs over decades or even millennia. pops.int

| Precursor Type | Example Compound | Primary Transformation Pathway | Key Intermediate(s) | Primary Environmental Transport |

|---|---|---|---|---|

| Perfluorinated Ester | This compound | Hydrolysis acs.org | None (Direct to PFOA + Butanol) | Aqueous transport |

| Fluorotelomer Alcohol (FTOH) | 8:2 FTOH | Biotic/Abiotic Oxidation nih.govrsc.org | Fluorotelomer aldehydes and acids nih.gov | Atmospheric transport acs.orgrsc.org |

| Fluorotelomer Acrylate Polymer | Poly(8:2 fluorotelomer acrylate) | Hydrolysis, Biotic Degradation nih.govpops.int | 8:2 FTOH pops.intturi.org | Particle-bound transport, then atmospheric/aqueous transport of intermediates |

| N-Alkyl Perfluoroalkane Sulfonamidoethanol | N-EtFOSE | Biotransformation acs.orgnih.gov | Acid, aldehyde, or amine intermediates nih.gov | Atmospheric transport acs.org |

Structure-Activity Relationships Governing Environmental Persistence and Transport of Perfluorinated Esters

The environmental behavior of perfluorinated esters is intrinsically linked to their molecular structure. Structure-activity relationships (SARs) help predict how variations in chemical structure affect properties like persistence and transport.

Ester Stability: The primary factor governing the persistence of a perfluorinated ester is the stability of the ester bond to hydrolysis. This stability is influenced by the electronic effects of the perfluoroalkyl chain and the steric hindrance around the carbonyl group. The strong electron-withdrawing nature of the perfluoroalkyl group makes the carbonyl carbon more susceptible to nucleophilic attack, potentially influencing hydrolysis rates. acs.org However, factors like low water solubility can inhibit hydrolysis. acs.org

Chain Length: The length of the perfluoroalkyl chain is a critical determinant of the environmental behavior of the resulting PFCA. While this compound has a C8 perfluorinated chain (yielding PFOA), other esters can have different chain lengths. Longer-chain PFCAs (generally C8 and above) tend to be more bioaccumulative and have a greater tendency to sorb to solids compared to their shorter-chain counterparts. service.gov.ukclu-in.org Conversely, shorter-chain PFCAs are generally more mobile in water. service.gov.ukmst.dk Therefore, the structure of the perfluorinated ester directly dictates the properties of the persistent pollutant it will form.

Alcohol Moiety: The structure of the alcohol portion of the ester (the butyl group in this compound) can also influence the compound's physicochemical properties, such as its water solubility and partitioning behavior, before degradation occurs. However, the main environmental impact is driven by the perfluorinated portion of the molecule.

Advanced Research Directions and Methodological Innovations in N Butyl Perfluorooctanoate Studies

Development of Novel Approaches for Environmental Transformation and Remediation Studies

The persistence of n-butyl perfluorooctanoate and other per- and polyfluoroalkyl substances (PFAS) in the environment necessitates the development of innovative methods to understand their transformation and degradation. Research in this area is crucial for predicting the long-term fate of these compounds and for developing effective remediation strategies. This section focuses on the fundamental processes governing the transformation of this compound, rather than applied cleanup technologies.

Advanced Oxidation Processes (AOPs) for Perfluorinated Ester Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive radical species, such as hydroxyl radicals, to break down persistent organic pollutants. redalyc.orgresearchgate.net While some AOPs have shown limited success in degrading highly fluorinated compounds due to the strength of the carbon-fluorine bond, research into their application for perfluorinated esters is ongoing. researchgate.netnih.gov

Photocatalysis, a type of AOP, has emerged as a promising technology for the degradation of PFAS. nih.gov This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2), indium oxide (In2O3), or gallium oxide (Ga2O3), which, upon irradiation with UV light, generates electron-hole pairs that can initiate degradation reactions. redalyc.orgnih.gov Studies have shown that the photocatalytic degradation of some PFAS can be effective, leading to the formation of shorter-chain perfluorocarboxylic acids (PFCAs) as intermediates. nih.gov The efficiency of these processes can be influenced by factors such as the type of catalyst, pH, and the presence of other organic matter. nih.gov For instance, the photocatalytic performance for PFAS removal is often better in acidic solutions. nih.gov

The generation of perfluoroalkyl radicals through photoredox catalysis has been explored for the synthesis of perfluoroalkyl amides and esters. rsc.org This suggests that similar photochemical principles could be harnessed for the degradation of existing perfluorinated esters like this compound. The process involves the excitation of a photocatalyst by visible light, which then initiates an electron transfer to a perfluoroalkyl iodide, leading to the formation of a perfluoroalkyl radical. rsc.orgacs.org This radical can then participate in further reactions. Understanding these fundamental photochemical reactions is key to developing AOPs specifically tailored for the breakdown of perfluorinated esters.

Table 1: Comparison of Photocatalysts in AOPs for PFAS Degradation

| Photocatalyst | Reported Efficiency | Key Intermediates | Influencing Factors |

| Titanium Dioxide (TiO₂) | Moderate | Short-chain PFCAs | pH, presence of dissolved organic matter |

| Indium Oxide (In₂O₃) | High (up to 100% decomposition for some PFAS) | Short-chain PFCAs | pH, temperature |

| Gallium Oxide (Ga₂O₃) | High | Short-chain PFCAs | Catalyst morphology, pH |

Bioremediation Approaches for Enhanced Environmental Biotransformation

Bioremediation utilizes microorganisms to break down environmental pollutants. nih.govrsc.org While the strong carbon-fluorine bonds in many PFAS make them resistant to microbial degradation, some "forever chemicals" have been shown to be biodegradable. nih.gov The focus of bioremediation for compounds like this compound is often on the cleavage of the ester bond, which is more susceptible to enzymatic attack than the perfluorinated chain. rsc.orgpurdue.edu

The effectiveness of bioremediation can be influenced by the presence of other carbon sources. For instance, the degradation of 8:2 FTOH, a potential transformation product of related perfluorinated esters, was temporarily inhibited by the presence of octanol, its structural analogue. purdue.edu This highlights the complexity of microbial processes in natural environments. Research into the specific enzymes and microbial pathways responsible for the hydrolysis of perfluorinated esters is crucial for developing enhanced bioremediation strategies. nih.govfluoridealert.org While complete defluorination by microorganisms is rare, understanding the initial biotransformation steps is essential for predicting the environmental behavior of this compound. nih.govmdpi.com

Integration of Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling are powerful tools for investigating the environmental fate and behavior of chemical compounds at a molecular level. These techniques can provide insights that are difficult or impossible to obtain through experimental methods alone.

Prediction of Environmental Partitioning Coefficients through Quantum Chemical Calculations

Quantum chemical calculations can be used to predict the physicochemical properties of molecules, which in turn govern their partitioning between different environmental compartments (e.g., water, air, soil). The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemically based model that has shown high accuracy in predicting the partition coefficients of neutral PFAS. acs.orgacs.orgmdpi.com

This method involves calculating the polarization charge density on the surface of a molecule within a virtual conductor environment. mdpi.com From this, various thermodynamic properties, including partition coefficients like the octanol-water partition coefficient (Kow) and the air-water partition coefficient (Kaw), can be derived. acs.orgresearchgate.net Studies have demonstrated that COSMOtherm, a software that implements the COSMO-RS theory, provides more accurate predictions of Kaw for a range of PFAS compared to other prediction models. acs.org These computational approaches can fill significant data gaps for many PFAS, including this compound, for which experimental data may be scarce. acs.org

Quantitative Structure-Property Relationship (QSPR) models are another computational tool used to predict chemical properties based on molecular structure. researchgate.net These models often use molecular descriptors, which are numerical values that characterize different aspects of a molecule's structure. Polyparameter Linear Free Energy Relationships (PP-LFERs) are a type of QSPR that have been successfully applied to predict the partition coefficients of neutral PFAS. rsc.org

Table 2: Computational Models for Predicting PFAS Partitioning

| Model | Basis | Predicted Properties | Accuracy for PFAS |

| COSMOtherm (COSMO-RS) | Quantum Chemistry | Kow, Kaw, etc. | High |

| PP-LFER | QSPR | Kow, Kaw, etc. | High |

| HenryWin, OPERA | QSPR | Kaw | Lower than COSMOtherm |

Simulation of Transformation Pathways and Reaction Kinetics

Computational models can also be used to simulate the transformation pathways and reaction kinetics of chemicals in the environment. For example, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the hydrolysis rates of carboxylic acid esters, including perfluorinated esters. acs.orgacs.org

These models often rely on key chemical descriptors, such as the pKa of the parent acid and alcohol, to estimate hydrolysis rates. acs.org The accuracy of these predictions is therefore dependent on the accuracy of the input parameters. acs.orgacs.org Research has shown that while existing QSAR models can estimate the half-lives of various perfluorinated alkyl esters, their predictive performance could be improved with more accurate calculated descriptor values, particularly pKa values. acs.orgacs.org

Isomer-Specific Environmental Fate and Transport Investigations for Perfluorinated Esters

Many per- and polyfluoroalkyl substances, including those produced through electrochemical fluorination (ECF), exist as a mixture of linear and branched isomers. eurofins.senih.gov These isomers can have different physicochemical properties, which in turn can affect their environmental fate, transport, and bioaccumulation. eurofins.senih.gov Therefore, isomer-specific investigations are essential for a comprehensive understanding of the environmental behavior of compounds like this compound.

The manufacturing process is a key determinant of the isomer profile of a PFAS product. ECF typically produces a mixture of linear and branched isomers, while telomerization generally yields a predominantly linear product. eurofins.senih.gov For example, PFOA produced by ECF typically consists of about 78% linear and 22% branched isomers. eurofins.se

Research has shown that linear and branched isomers can exhibit different partitioning behaviors in the environment. For instance, linear PFOS has been found to sorb preferentially to soil and sediment, while branched isomers are more likely to remain in the water phase. eurofins.seresearchgate.net This differential partitioning can lead to changes in the isomer profile of a contaminant plume as it moves through the environment. eurofins.seresearchgate.net

Furthermore, the transplacental transfer of PFAS can be isomer-specific. Studies have shown that branched isomers of PFOS and PFOA may cross the placenta more efficiently than their linear counterparts. nih.gov The bioaccumulation of PFAS in organisms can also be influenced by isomer structure, with some studies indicating that linear isomers are more bioaccumulative. acs.org The differing properties and behaviors of linear versus branched isomers underscore the importance of developing analytical methods capable of separating and quantifying individual isomers to accurately assess the environmental risks associated with perfluorinated esters. nih.govresearchgate.net

Elucidating the Role of this compound within Broader PFAS Biogeochemical Cycling.

The fundamental role of this compound in the environment is defined by its chemical structure—an ester linkage between an n-butyl group and a perfluorooctanoyl moiety. This ester bond represents a point of vulnerability in an otherwise highly stable molecule, making it susceptible to transformation processes that are not effective on PFAAs like PFOA. miljodirektoratet.noitrcweb.org The primary transformation mechanisms are abiotic hydrolysis and biotic degradation mediated by microorganisms.

Transformation Pathways and Precursor Potential

The environmental significance of this compound is intrinsically linked to its capacity to act as a source of PFOA. Unlike PFOA, which is exceptionally resistant to natural degradation processes, this compound can be chemically or biologically cleaved. wikipedia.orgconcawe.eu

Abiotic Hydrolysis: In aqueous environments, the ester linkage in this compound can undergo hydrolysis. This chemical reaction breaks the bond between the perfluorinated tail and the butyl group, yielding PFOA and n-butanol. The rate of hydrolysis for similar fluorotelomer esters can vary, with half-lives potentially spanning years in marine systems, but occurring more rapidly under specific conditions, such as those found in landfills. miljodirektoratet.no

Biotic Degradation: Soil and sediment microorganisms are key drivers of biogeochemical cycles and can play a significant role in the transformation of pollutants. srce.hr Microbial communities in soil and activated sludge have been shown to degrade other fluorotelomer-derived surfactants and esters. purdue.edutandfonline.com Enzymes produced by these microorganisms can catalyze the cleavage of the ester bond in this compound, releasing PFOA into the environment. This biotransformation pathway is a critical link in the cycling of PFAS, converting a less-studied precursor into a well-documented and persistent global contaminant. purdue.eduresearchgate.net

| Transformation Process | Description | Primary Products | Environmental Significance |

|---|---|---|---|

| Abiotic Hydrolysis | A chemical process where the ester bond is cleaved by reaction with water. miljodirektoratet.no | Perfluorooctanoic Acid (PFOA), n-Butanol | Contributes to PFOA loading in aquatic environments over extended time scales. miljodirektoratet.no |

| Microbial Biodegradation | Enzymatic cleavage of the ester bond by microorganisms in soil, sediment, or wastewater treatment plants. srce.hrpurdue.edu | Perfluorooctanoic Acid (PFOA), n-Butanol | Represents a potentially significant and continuous source of PFOA from areas contaminated with precursor compounds. purdue.edutandfonline.com |

Transport and Partitioning

The physical and chemical properties of this compound differ from its terminal degradation product, PFOA, leading to distinct behaviors in environmental transport. As a neutral and potentially more volatile substance compared to the anionic and highly water-soluble PFOA, this compound may exhibit different partitioning behaviors. clu-in.orgmst.dk

Precursor compounds like fluorotelomer alcohols (FTOHs), which share characteristics with esters, are known to undergo long-range atmospheric transport. mst.dk This suggests that this compound could be transported via the atmosphere from source locations and subsequently deposited in remote regions. Upon deposition, it can then undergo the transformation processes described above, contributing to the ubiquitous presence of PFOA even in areas far from direct industrial sources. nih.gov

In aquatic systems, its hydrophobic and lipophobic fluorinated tail and the lack of a charged head group (prior to hydrolysis) influence how it partitions between water, sediment, and biota. clu-in.org It will tend to associate with interfaces, such as the air-water interface or organic carbon in sediment and soil. purdue.educlu-in.org The subsequent transformation to PFOA fundamentally alters this behavior, releasing a highly water-soluble and mobile anion into the aqueous phase, where it can be readily transported with water flow. tandfonline.comclu-in.org

| Property | This compound (Precursor) | Perfluorooctanoic Acid (PFOA) (Terminal Product) |

|---|---|---|

| Chemical Nature | Neutral polyfluoroalkyl ester | Anionic perfluoroalkyl carboxylic acid (at environmental pH). clu-in.org |

| Primary Transport Pathway | Potential for atmospheric transport due to higher volatility. mst.dk | Predominantly aqueous transport due to high water solubility. tandfonline.commst.dk |

| Dominant Environmental Fate | Abiotic or biotic transformation to PFOA. miljodirektoratet.nopurdue.edu | Extreme persistence and long-range transport in water; bioaccumulation. wikipedia.orgtandfonline.com |

| Water Solubility | Lower | High (e.g., 9.5 g/L at 25°C). clu-in.orgregulations.gov |

Q & A

Q. Methodological Answer :

- Cohort Selection : Prioritize workers in fluoropolymer manufacturing with ≥5 years of exposure.

- Biomonitoring : Collect serum samples pre- and post-shift; measure both this compound and PFOA.

- Confounding Factors : Adjust for diet (e.g., seafood intake) and use of PFAS-containing consumer products.

- Data Normalization : Express concentrations relative to creatinine or lipid levels .

Advanced: How can contradictory bioaccumulation factors (BAFs) for this compound in fish studies be reconciled?

Methodological Answer :

Discrepancies often arise from differences in exposure duration and trophic levels. Mitigation strategies:

- Standardize test conditions (OECD TG 305 guidelines).

- Use passive sampling devices (e.g., PDMS sheets) to measure freely dissolved concentrations.

- Apply quantitative structure-activity relationship (QSAR) models to predict partitioning behavior.

- Cross-validate with field data from apex predators (e.g., piscivorous birds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.